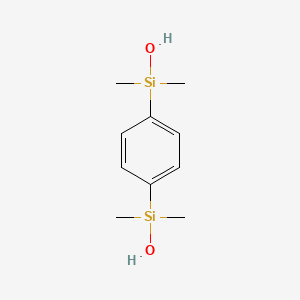

1,4-Bis(hydroxydimethylsilyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

hydroxy-[4-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNBOGKRCOCJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26471-87-4, 25703-35-9 | |

| Record name | Poly[oxy(dimethylsilylene)-1,4-phenylene(dimethylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1′-(1,4-phenylene)bis[1,1-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062625 | |

| Record name | p-Phenylenebis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-32-7 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1,1-dimethylsilanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1'-(1,4-phenylene)bis[1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenebis(dimethylsilanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenebis[dimethylsilanol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(hydroxydimethylsilyl)benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H886KS3J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(hydroxydimethylsilyl)benzene is a bifunctional organosilicon compound with significant applications in materials science, primarily as a monomer for the synthesis of silphenylene-containing polymers. These polymers exhibit noteworthy thermal stability and unique mechanical properties. While its direct application in drug development is not established, the broader class of organosilicon compounds and siloxane-based polymers are increasingly explored for biomedical applications, including drug delivery and biocompatible materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent polymerization, and a summary of its current and potential applications, with a perspective on its relevance to the pharmaceutical and biomedical fields.

Chemical and Physical Properties

This compound, also known as p-phenylenebis[dimethylsilanol], is a white to off-white solid at room temperature. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 2754-32-7 | [1] |

| Molecular Formula | C₁₀H₁₈O₂Si₂ | [1] |

| Molecular Weight | 226.42 g/mol | [1][] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 133-136 °C | [] |

| Boiling Point | 289.6 ± 36.0 °C (Predicted) | [] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [] |

| Flash Point | >110 °C | [3] |

| pKa | 13.91 ± 0.53 (Predicted) | [] |

| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [3] |

Table 2: Spectral Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) are expected for the methyl protons (Si-CH₃) and the aromatic protons (C₆H₄). The hydroxyl protons (Si-OH) will also be present. |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) are expected for the methyl carbons and the aromatic carbons. |

| FTIR | Characteristic peaks are expected for O-H stretching (silanol), Si-C stretching, C-H stretching (aromatic and aliphatic), and benzene ring vibrations. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 226. Fragmentation may involve the loss of methyl groups, hydroxyl groups, and cleavage of the Si-phenyl bond. |

Synthesis and Polymerization: Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the hydrolysis of a corresponding precursor, such as 1,4-bis(dimethylchlorosilyl)benzene or 1,4-bis(dimethoxysilyl)benzene. A general protocol for the hydrolysis of the chloro-derivative is described below.

Experimental Protocol: Hydrolysis of 1,4-Bis(dimethylchlorosilyl)benzene

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube. The flask is charged with a solution of 1,4-bis(dimethylchlorosilyl)benzene in a suitable organic solvent (e.g., diethyl ether or toluene).

-

Hydrolysis: The flask is cooled in an ice bath. A stoichiometric amount of water, optionally mixed with a weak base (e.g., pyridine or triethylamine) to neutralize the generated HCl, is added dropwise from the dropping funnel with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting mixture is then washed with water to remove any salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The solid product can be further purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/ethyl acetate mixture) to afford pure this compound.

Polycondensation to Silphenylene Polymers

This compound serves as a key monomer in polycondensation reactions to produce silphenylene-siloxane polymers. This can be achieved through self-condensation or co-polycondensation with other difunctional monomers.

Experimental Protocol: Polycondensation of this compound

-

Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and a suitable high-boiling point solvent (e.g., toluene or xylene).

-

Polycondensation: A catalyst, such as a tin compound (e.g., stannous octoate) or a strong acid/base, is added to the mixture. The reaction is heated to reflux, and the water formed during the condensation is removed azeotropically using a Dean-Stark trap.

-

Monitoring: The progress of the polymerization can be monitored by measuring the amount of water collected or by analyzing the viscosity of the reaction mixture.

-

Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Applications

Materials Science

The primary application of this compound is as a monomer for the synthesis of polysilphenylene-siloxanes. These polymers incorporate rigid phenylene groups into the flexible siloxane backbone, leading to materials with:

-

Enhanced Thermal Stability: The aromatic rings increase the degradation temperature of the polymer compared to traditional polysiloxanes.

-

Improved Mechanical Properties: The rigid segments contribute to higher tensile strength and modulus.

-

Radiation Resistance: The presence of the phenyl groups can improve the resistance of the polymer to high-energy radiation.

These properties make silphenylene-based polymers suitable for applications as high-performance elastomers, sealants, and coatings in the aerospace and electronics industries.

Organic Synthesis

This compound can act as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions.[] This reactivity allows for the formation of new carbon-silicon bonds, which is a valuable transformation in organic synthesis for the construction of more complex organosilicon compounds.

Relevance to Drug Development and Biomedical Applications

While there are no direct, established applications of this compound in drug development, the broader classes of organosilicon compounds and siloxane-based polymers are of increasing interest in the biomedical field.[4][5]

-

Biocompatibility: Many silicon-containing polymers, particularly polysiloxanes, exhibit excellent biocompatibility, making them suitable for use in medical devices and implants.[6] The biocompatibility of silphenylene-based polymers would require specific investigation but is a potential area of exploration.

-

Drug Delivery: The unique properties of organosilicon compounds are being leveraged in drug delivery systems.[4][5] For instance, the hydrophobicity and stability of a polymer backbone can be tuned by incorporating silicon-containing monomers. While not yet explored, silphenylene-based polymers could potentially be formulated into nanoparticles or other drug carriers.

-

Biodegradability: The biodegradability of silicon-containing polymers can be tailored. While polysiloxanes are generally biostable, the introduction of specific chemical linkages can render them biodegradable, which is a desirable characteristic for temporary implants and drug delivery vehicles.

Safety and Handling

This compound is classified as causing serious eye irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable monomer in materials science for the creation of high-performance silphenylene-containing polymers. Its synthesis via hydrolysis of silyl-halide or silyl-alkoxy precursors is a standard and effective method. While its direct role in drug development is currently undefined, the biocompatibility and tunable properties of the broader family of organosilicon polymers suggest that materials derived from this monomer could be of future interest in biomedical applications. Further research into the biocompatibility and degradation profiles of silphenylene-based polymers is warranted to explore their potential in areas such as medical devices and controlled drug release systems.

References

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene: A Versatile Building Block for Advanced Materials

CAS Number: 2754-32-7

This technical guide provides a comprehensive overview of 1,4-Bis(hydroxydimethylsilyl)benzene, a key organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its chemical properties, synthesis, and applications, with a particular focus on its role as a monomer in the creation of advanced polymers with biomedical applications.

Core Compound Properties

This compound is a white to off-white solid organosilicon compound. Its structure, featuring a central phenylene ring flanked by two hydroxydimethylsilyl groups, makes it a valuable bifunctional monomer. This symmetrical arrangement is pivotal to its primary application in the synthesis of silphenylene-siloxane polymers.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below. These tables provide a quick reference for its physical characteristics and the expected spectral data for compound identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2754-32-7 | [] |

| Molecular Formula | C₁₀H₁₈O₂Si₂ | |

| Molecular Weight | 226.42 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 133-136 °C | [] |

| Boiling Point | 289.6 °C at 760 mmHg (Predicted) | [] |

| Density | 1.02 g/cm³ (Predicted) | [] |

| pKa | ~13.91 ± 0.53 (Predicted) | [] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |

Table 2: Representative Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Signals | Interpretation | Reference(s) |

| ¹H NMR | Singlet at ~0.33 ppmSinglet at ~7.54 ppm | Methyl protons (-Si(CH₃)₂)Aromatic protons (-C₆H₄-) | [3] |

| ¹³C NMR | Peak at ~0.78 ppmPeaks at ~132.35 and ~140.97 ppm | Methyl carbons (-Si(CH₃)₂)Aromatic carbons (-C₆H₄-) | [3] |

| ²⁹Si NMR | Peak at ~ -1.2 ppm | Silicon atoms (-Si(CH₃)₂) | [3] |

| FTIR (cm⁻¹) | ~3200-3400 (broad)~3050-3000~2960~1250~1070~800-840 | O-H stretch (hydroxyl group)Aromatic C-H stretchAliphatic C-H stretch (methyl)Si-CH₃ bendSi-O stretchp-Disubstituted benzene C-H bend | [3][4][5] |

Synthesis and Polymerization Workflows

The synthesis of this compound and its subsequent use in polymerization are critical processes for its application. The following diagrams, generated using the DOT language, illustrate these workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of Poly(silphenylene-siloxane).

Experimental Protocols

Detailed methodologies are essential for reproducible scientific outcomes. The following sections provide representative experimental protocols for the synthesis of this compound and its subsequent polymerization.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is based on the hydrolysis of 1,4-bis(dimethylsilyl)benzene, a common precursor.

Materials:

-

1,4-Bis(dimethylsilyl)benzene

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Palladium on charcoal (10% Pd/C) or other suitable catalyst[3]

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is charged with 1,4-bis(dimethylsilyl)benzene (e.g., 0.01 mol) and a catalytic amount of 10% Pd/C. The flask is then purged with nitrogen to establish an inert atmosphere.

-

Solvent Addition: Anhydrous THF (e.g., 20 mL) is added to the flask to dissolve the starting material.

-

Addition of Water: Deionized water (e.g., 0.01 mol) is added to the reaction mixture. The reaction is often characterized by the evolution of hydrogen gas.[3]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of toluene and hexane) to yield this compound as a white solid.

Protocol 2: Synthesis of Poly(silphenylene-siloxane) via Polycondensation

This protocol describes the polycondensation of this compound with a dichlorosilane to form a silphenylene-siloxane polymer.

Materials:

-

This compound

-

Dimethyldichlorosilane (or other diorganodichlorosilane)

-

Anhydrous toluene

-

Anhydrous pyridine (or other suitable acid scavenger)

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser, etc.)

-

Mechanical stirrer and heating/cooling bath

Procedure:

-

Reaction Setup: A three-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with this compound and anhydrous toluene. The mixture is stirred to dissolve the monomer.

-

Addition of Acid Scavenger: Anhydrous pyridine is added to the reaction mixture to neutralize the HCl that will be generated during the reaction.

-

Addition of Co-monomer: The dropping funnel is charged with a solution of dimethyldichlorosilane in anhydrous toluene. This solution is added dropwise to the stirred reaction mixture at a controlled temperature (e.g., 0-5 °C).

-

Polymerization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete polymerization. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-

Work-up: The precipitated pyridinium hydrochloride is removed by filtration.

-

Polymer Isolation: The polymer is isolated by precipitating the filtrate into a non-solvent such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Applications in Biomedical and Pharmaceutical Research

While this compound does not have direct biological activity, it serves as a crucial monomer for synthesizing silphenylene-siloxane polymers. These polymers possess a unique combination of properties that make them highly valuable in the biomedical and pharmaceutical fields.

The incorporation of the rigid silphenylene unit into the flexible siloxane backbone leads to polymers with:

-

Enhanced Thermal Stability: The aromatic rings in the polymer backbone increase its resistance to thermal degradation.

-

Good Biocompatibility: Silicon-based polymers, in general, are known for their physiological inertness.[6]

-

High Gas Permeability: A characteristic feature of siloxane polymers.

-

Tunable Mechanical Properties: The ratio of silphenylene to siloxane units can be varied to control the flexibility and strength of the resulting material.

These properties make silphenylene-siloxane polymers suitable for a range of biomedical applications, including:

-

Drug Delivery Systems: The biocompatibility and tunable properties of these polymers make them candidates for creating matrices for the controlled release of therapeutic agents.[][7]

-

Biocompatible Materials: They can be used in the fabrication of medical devices, implants, and coatings where biocompatibility and durability are paramount.

-

Specialty Elastomers: Their thermal stability and flexibility are advantageous in applications requiring resilient materials that can withstand sterilization processes.

The relationship between the monomer and its high-value applications is depicted in the following diagram.

Caption: The pathway from the core monomer to its end-use applications.

References

- 2. This compound, tech | [gelest.com]

- 3. cheserv12.uwaterloo.ca [cheserv12.uwaterloo.ca]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to p-Phenylenebis[dimethylsilanol]

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Phenylenebis[dimethylsilanol] is a unique organosilicon compound characterized by a central phenylene ring flanked by two dimethylsilanol groups. This structure imparts a combination of rigidity from the aromatic core and flexibility from the silicon substituents, making it a molecule of interest in materials science and potentially in biomedical applications. This technical guide provides a comprehensive overview of the core properties of p-phenylenebis[dimethylsilanol], including its chemical and physical characteristics, a detailed synthesis protocol, and spectral analysis data. While specific biological activity for this compound is not extensively documented, the broader context of silanediols in medicinal chemistry is explored, highlighting potential avenues for future research.

Core Properties

This section summarizes the fundamental chemical and physical properties of p-phenylenebis[dimethylsilanol].

Chemical and Physical Data

| Property | Value | Reference |

| CAS Number | 2754-32-7 | [1] |

| Molecular Formula | C₁₀H₁₈O₂Si₂ | [1] |

| Molecular Weight | 226.42 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 134.0 to 138.0 °C | [2] |

| Boiling Point | >200 °C | |

| Purity | >95.0% (GC, qNMR) | [2] |

| Storage Temperature | Frozen (<0°C) | [2] |

| Solubility | Information not available | |

| InChI | InChI=1S/C10H18O2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8,11-12H,1-4H3 | |

| SMILES | C--INVALID-LINK--(O)c1ccc(cc1)--INVALID-LINK--(C)O |

Safety Information

Synthesis and Characterization

Experimental Protocol: Synthesis of p-Phenylenebis[dimethylsilanol]

A detailed, peer-reviewed experimental protocol for the synthesis of p-phenylenebis[dimethylsilanol] is not widely published. However, a general approach involves the hydrolysis of a corresponding dialkoxy- or dichlorosilane precursor. A plausible synthetic route is outlined below.

Reaction Scheme:

Conceptual Methodology:

-

Starting Material: 1,4-Bis(chlorodimethylsilyl)benzene would be the logical starting material.

-

Reaction Conditions: The hydrolysis would typically be carried out in a biphasic system or in a solvent that can dissolve the starting material and is miscible with water, such as tetrahydrofuran (THF) or acetone. A weak base, like sodium bicarbonate, is often added to neutralize the hydrochloric acid formed during the reaction.

-

Procedure:

-

The 1,4-bis(chlorodimethylsilyl)benzene is dissolved in a suitable organic solvent.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of water, often mixed with a weak base, is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or solvent mixture (e.g., hexane, toluene, or a mixture thereof) to yield the final p-phenylenebis[dimethylsilanol] as a crystalline solid.

-

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

-

¹H NMR:

-

A singlet in the aromatic region (approximately δ 7.5-7.8 ppm) corresponding to the four equivalent protons of the para-substituted benzene ring.

-

A singlet in the aliphatic region (approximately δ 0.3-0.5 ppm) corresponding to the twelve equivalent protons of the four methyl groups attached to the silicon atoms.

-

A broad singlet for the two hydroxyl protons, the chemical shift of which would be dependent on concentration and solvent.

-

-

¹³C NMR:

-

Two signals in the aromatic region: one for the two carbon atoms of the benzene ring attached to the silicon atoms and another for the other four carbon atoms.

-

One signal in the aliphatic region for the four equivalent methyl carbons.

-

2.2.2. Infrared (IR) Spectroscopy [3]

-

A broad absorption band in the region of 3200-3400 cm⁻¹ characteristic of the O-H stretching vibration of the silanol groups.

-

Sharp absorption bands around 2960 cm⁻¹ and 2900 cm⁻¹ corresponding to the C-H stretching of the methyl groups.

-

An absorption band around 1260 cm⁻¹ due to the Si-CH₃ bending vibration.

-

An absorption band in the region of 1100-1000 cm⁻¹ for the Si-O stretching vibration.

-

Absorption bands characteristic of the para-substituted benzene ring in the fingerprint region.

Structural Information

Crystal Structure

Biological Activity and Potential Applications

There is currently a lack of specific studies detailing the biological activity of p-phenylenebis[dimethylsilanol]. However, the broader class of compounds known as silanediols has garnered interest in medicinal chemistry.

Silanediols in Drug Development

Silanediols are recognized as potential isosteres of hydrated carbonyls or gem-diols, which are transition state analogs in enzymatic hydrolysis reactions. This mimicry has led to the investigation of silanediols as inhibitors for various proteases. The silicon atom in a silanediol is tetrahedral, similar to the sp³-hybridized carbon in a hydrated carbonyl, and the Si-O bonds are longer and more polarized than C-O bonds, which can influence binding interactions with enzyme active sites.

Potential Signaling Pathways and Experimental Workflows

Given the absence of specific biological data for p-phenylenebis[dimethylsilanol], a hypothetical experimental workflow to investigate its potential as an enzyme inhibitor is presented below.

Workflow for Screening as a Protease Inhibitor

References

- 1. Center for Magnetic Resonance - NMR spectra in liquids and solid state, ESR, SPBU [cmr.spbu.ru]

- 2. fishersci.com [fishersci.com]

- 3. m.youtube.com [m.youtube.com]

- 4. EP1707557A1 - Process for the preparation of (poly)-methylenedi(phenylamine) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,4-Bis(hydroxydimethylsilyl)benzene from 1,4-Bis(dimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(hydroxydimethylsilyl)benzene from its precursor, 1,4-bis(dimethylsilyl)benzene. This conversion is a crucial step in the synthesis of various silicon-containing polymers and other advanced materials. This document details the experimental protocol for a high-yield synthesis, presents key quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

This compound is a valuable bifunctional monomer used in the production of polysiloxanes and other hybrid materials. Its synthesis from 1,4-bis(dimethylsilyl)benzene involves the oxidation of the silicon-hydrogen (Si-H) bonds to form silicon-hydroxyl (Si-OH) groups. This transformation can be achieved through several synthetic routes, with catalytic hydrolysis being a particularly effective method. This guide focuses on a palladium-catalyzed hydrolysis reaction that proceeds with high efficiency.

Synthetic Pathway

The core of this synthetic guide is the catalyzed hydrolysis of 1,4-bis(dimethylsilyl)benzene. This reaction involves the use of a palladium catalyst to facilitate the reaction between the Si-H groups and water, leading to the formation of this compound and the evolution of hydrogen gas.

Experimental Protocol: Palladium-Catalyzed Hydrolysis

The following experimental protocol is adapted from the work of Li and Kawakami in Macromolecules (1999), which describes the in-situ generation of this compound for subsequent polymerization.[1] This procedure details the initial hydrolysis step.

Materials:

-

1,4-Bis(dimethylsilyl)benzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ice-water bath

-

Schlenk flask

-

Standard glassware for inert atmosphere techniques

Procedure:

-

To a 30 mL Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0)-chloroform complex (25.9 mg, 2.5 x 10⁻⁵ mol).

-

Add 1,4-bis(dimethylsilyl)benzene (1.94 g, 0.01 mol) to the flask.

-

Introduce deionized water (0.18 g, 0.01 mol) into the reaction mixture.

-

Add anhydrous tetrahydrofuran (4 mL). A vigorous evolution of hydrogen gas will be observed.

-

Immediately cool the flask in an ice-water bath to manage the exothermic reaction. The evolved hydrogen gas should be safely vented (e.g., to a balloon or a fume hood).

-

Allow the reaction to proceed for 2 hours at room temperature after the initial exotherm subsides.

-

The resulting solution contains this compound and is ready for subsequent use or work-up.

Work-up and Purification (General Procedure):

-

The catalyst can be removed by filtration through a short column of a suitable adsorbent (e.g., Florisil or silica gel), eluting with an appropriate solvent like chloroform.[1]

-

The solvent can then be removed under reduced pressure to yield the crude product.

-

Recrystallization from a suitable solvent system (e.g., toluene/hexane) can be employed to purify the solid this compound.

Quantitative Data

Physicochemical Properties

| Property | 1,4-Bis(dimethylsilyl)benzene | This compound |

| CAS Number | 2488-01-9 | 2754-32-7 |

| Molecular Formula | C₁₀H₁₈Si₂ | C₁₀H₁₈O₂Si₂ |

| Molecular Weight | 194.42 g/mol | 226.42 g/mol |

| Appearance | Colorless liquid | White solid |

| Boiling Point | 213-214 °C (lit.) | 289.6 °C at 760 mmHg |

| Melting Point | Not applicable | 133-136 °C (lit.) |

| Density | 0.874 g/mL at 25 °C (lit.) | 1.02 g/cm³ |

Spectroscopic Data

Table 4.2.1: ¹H NMR Data (CDCl₃)

| Compound | Aromatic Protons (ppm) | Si-H Protons (ppm) | Si-CH₃ Protons (ppm) | Si-OH Protons (ppm) |

| 1,4-Bis(dimethylsilyl)benzene | 7.46 (s, 4H) | 4.38 (sept, 2H) | 0.25 (d, 12H) | - |

| This compound | ~7.5 (s, 4H) | - | ~0.3 (s, 12H) | Broad singlet |

Table 4.2.2: ¹³C NMR Data (CDCl₃)

| Compound | Aromatic C-H (ppm) | Aromatic C-Si (ppm) | Si-CH₃ (ppm) |

| 1,4-Bis(dimethylsilyl)benzene | ~133 | ~138 | ~ -3 |

| This compound | ~132.4 | ~141.0 | ~0.8 |

Table 4.2.3: FTIR Data (cm⁻¹)

| Compound | Key Absorptions (cm⁻¹) |

| 1,4-Bis(dimethylsilyl)benzene | 3050-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 2150-2100 (strong, Si-H stretch) , 1250 (Si-CH₃), 830 (para-disubstituted benzene) |

| This compound | 3400-3200 (broad, O-H stretch) , 3050-3000 (aromatic C-H stretch), 2960-2850 (aliphatic C-H stretch), 1250 (Si-CH₃), 1100-1000 (strong, Si-O stretch) , 830 (para-disubstituted benzene) |

Visualizations

Diagram 1: Synthesis Workflow

References

An In-depth Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,4-Bis(hydroxydimethylsilyl)benzene, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound is a bifunctional organosilicon compound featuring a central benzene ring substituted with two hydroxydimethylsilyl groups at the para positions. This unique structure makes it a valuable building block in the synthesis of silicon-containing polymers and as a nucleophilic reagent.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂Si₂ |

| Molecular Weight | 226.42 g/mol |

| CAS Number | 2754-32-7 |

| Melting Point | 133-136 °C |

| Boiling Point | 289.6 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Appearance | White to off-white solid |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of this compound.

hydrolytic stability of 1,4-Bis(hydroxydimethylsilyl)benzene

An In-Depth Technical Guide to the Hydrolytic Stability of 1,4-Bis(hydroxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of silphenylene polymers. While this disilanol exhibits notable stability under neutral aqueous conditions, its susceptibility to hydrolysis and condensation under acidic or basic conditions is a critical consideration for its application in various fields, including advanced materials and drug delivery systems. This document outlines the fundamental principles governing the stability of silanols, presents available data on this compound, and offers detailed experimental protocols for evaluating its hydrolytic stability.

Introduction to this compound

This compound is an organosilicon compound with the chemical formula C₁₀H₁₈O₂Si₂. It is characterized by a central benzene ring substituted at the para positions with two hydroxydimethylsilyl groups. This unique structure imparts a combination of organic and inorganic characteristics, making it a valuable monomer for the production of high-performance silphenylene-based polymers. These polymers are known for their exceptional thermal stability and mechanical properties.

The presence of two silanol (Si-OH) groups makes this compound a dipodal silanol. This structural feature can contribute to enhanced stability compared to monosilanols. Understanding the hydrolytic stability of this compound is paramount for its storage, handling, and polymerization, as the condensation of the silanol groups can lead to the formation of undesirable siloxane oligomers and polymers, affecting the material's final properties.

Fundamental Principles of Silanol Hydrolytic Stability

The stability of silanols is governed by the equilibrium between the hydrolysis of siloxane bonds and the condensation of silanol groups. The general reaction can be depicted as follows:

2 R₃SiOH ⇌ R₃Si-O-SiR₃ + H₂O

Several factors influence this equilibrium and the overall stability of silanols in aqueous environments.

Effect of pH

The hydrolysis of siloxane bonds and the condensation of silanols are catalyzed by both acids and bases.[1] Generally, the rate of these reactions is at its minimum around a neutral pH of 7.[1]

-

Acidic Conditions (pH < 7): Under acidic conditions, the oxygen atom of the silanol or siloxane is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1] This accelerates both the hydrolysis of siloxanes and the condensation of silanols.

-

Basic Conditions (pH > 7): In basic media, the hydroxyl group of the silanol is deprotonated to form a more nucleophilic silanolate anion (Si-O⁻).[1] This anion can then attack another silicon atom, promoting the condensation reaction. Similarly, hydroxide ions can directly attack the silicon atom of a siloxane bond, facilitating hydrolysis.

Steric and Electronic Effects

The nature of the organic substituents on the silicon atom plays a significant role in the stability of silanols.

-

Steric Hindrance: Bulky substituents around the silicon atom can sterically hinder the approach of water or other silanol molecules, thereby slowing down the rates of hydrolysis and condensation.[2]

-

Electronic Effects: Electron-withdrawing groups attached to the silicon atom can increase its electrophilicity, making it more prone to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can increase stability.

Concentration and Temperature

Higher concentrations of silanols can favor the condensation reaction due to increased molecular proximity. Elevated temperatures generally increase the rates of both hydrolysis and condensation reactions by providing the necessary activation energy.[3]

Dipodal Effect

Dipodal silanes, and by extension disilanols like this compound, can exhibit enhanced hydrolytic stability when attached to a surface.[4] The presence of two attachment points can create a more stable interface, and the proximity of the two silicon atoms can influence the local chemical environment.[4]

Hydrolytic Stability of this compound

Available data indicates that this compound has a hydrolytic sensitivity rating of 4, signifying no reaction with water under neutral conditions.[5] This suggests a relatively high degree of stability at neutral pH, which is advantageous for its storage and handling. The predicted pKa of this compound is approximately 13.91 ± 0.53, indicating it is a very weak acid.[]

Data Presentation

The following tables present hypothetical quantitative data to illustrate how the could be characterized.

Table 1: Hypothetical Half-life of this compound in Aqueous Solution at 25°C

| pH | Half-life (t₁/₂) |

| 2.0 | 2 hours |

| 4.0 | 48 hours |

| 7.0 | > 500 hours |

| 10.0 | 36 hours |

| 12.0 | 1.5 hours |

Table 2: Hypothetical First-Order Rate Constants for the Condensation of this compound at Different Temperatures (pH 7.0)

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 25 | < 1 x 10⁻⁶ |

| 50 | 5 x 10⁻⁶ |

| 75 | 2.5 x 10⁻⁵ |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the .

Protocol for Determining Hydrolysis/Condensation Rate by ²⁹Si NMR Spectroscopy

This protocol allows for the direct observation of the silicon species in solution over time.

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Deuterated buffer solutions (e.g., acetate for acidic pH, phosphate for neutral pH, borate for basic pH)

-

NMR tubes

-

NMR spectrometer with a silicon probe

Procedure:

-

Prepare a stock solution of this compound in a deuterated organic solvent (e.g., acetone-d₆) to ensure solubility.

-

Prepare a series of deuterated buffer solutions at the desired pH values.

-

In an NMR tube, add a known volume of the deuterated buffer solution.

-

Initiate the experiment by adding a small, known volume of the this compound stock solution to the NMR tube. The final concentration should be carefully controlled.

-

Quickly mix the solution and place the NMR tube in the spectrometer.

-

Acquire a ²⁹Si NMR spectrum at time t=0.

-

Continue to acquire spectra at regular intervals over a period determined by the expected reaction rate.

-

Integrate the peaks corresponding to the monomeric this compound and any new peaks corresponding to the formation of siloxane dimers and oligomers.

-

Plot the concentration of the monomer as a function of time to determine the reaction kinetics and calculate the rate constants and half-life.

Protocol for Assessing Stability by Titration

This method can be used to monitor the consumption of acid or base during condensation.

Materials:

-

This compound

-

Aqueous buffer solutions of known pH

-

Standardized solutions of HCl and NaOH

-

Autotitrator or manual titration setup

-

Thermostatted reaction vessel

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., THF or acetone) and add it to the thermostatted reaction vessel containing an aqueous buffer at the desired pH.

-

Maintain a constant pH by titrating the reaction mixture with a standardized solution of acid or base using an autotitrator. The condensation of silanols releases water, which can slightly alter the pH. More significantly, if the reaction is initiated at a pH away from neutral, there will be a continuous consumption of H⁺ or OH⁻ as the reaction proceeds.

-

Record the volume of titrant added over time.

-

The rate of consumption of the titrant is related to the rate of the condensation reaction.

-

Calculate the reaction rate based on the stoichiometry of the condensation reaction.

Visualizations

Chemical Structure and Reaction Pathways

Caption: Chemical Structure of this compound.

Caption: Equilibrium between Silanol Condensation and Siloxane Hydrolysis.

Experimental Workflow

Caption: Experimental Workflow for Assessing Hydrolytic Stability.

Conclusion

This compound is a promising monomer for high-temperature polymers, with its utility being closely tied to its hydrolytic stability. While it demonstrates considerable stability in neutral aqueous solutions, its susceptibility to acid- and base-catalyzed condensation necessitates careful control of reaction and storage conditions. The experimental protocols and fundamental principles outlined in this guide provide a framework for researchers and professionals to effectively evaluate and manage the hydrolytic stability of this important organosilicon compound. Further research to quantify the hydrolysis and condensation kinetics under a broad range of conditions would be highly valuable for optimizing its use in various applications.

References

An In-depth Technical Guide to the Core Characteristics of Silphenylene Monomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of silphenylene monomers, a class of organosilicon compounds that are pivotal in the development of advanced polymers with exceptional thermal and mechanical properties. The incorporation of a rigid phenylene group into the siloxane backbone imparts unique characteristics, making these materials highly valuable in specialized applications, including those relevant to the pharmaceutical and medical device industries.

Core Properties of Silphenylene Monomers

Silphenylene monomers are distinguished by the presence of a silicon-phenylene-silicon (Si-C₆H₄-Si) linkage. This structural feature is the primary determinant of the enhanced properties observed in polymers derived from these monomers.

A fundamental characteristic of silphenylene monomers is their contribution to the thermal stability of the resulting polymers. The rigid phenylene group in the polymer backbone restricts the mobility of the siloxane chains, thereby increasing the energy required for thermal degradation. Polymers incorporating silphenylene units consistently exhibit higher decomposition temperatures compared to conventional polysiloxanes.[1][2] For instance, vinyl-terminated polysiloxanes containing silphenylene units have shown 10% thermal degradation temperatures (T10%) exceeding 500°C.[1][2]

The inclusion of the aromatic ring also leads to a high refractive index in the derived polymers, a property that is particularly advantageous in optical applications such as LED encapsulants.[3] Furthermore, the hydrophobic nature of the phenylene group, combined with the siloxane structure, can result in materials with strong hydrophobicity and excellent water vapor barrier properties.[1][2] This is evident in the high water contact angles (e.g., 119°) observed for cured resins containing silphenylene units.[1][2]

From a mechanical standpoint, the rigidity of the silphenylene unit enhances the mechanical properties of polysiloxanes, moving them from soft elastomers to more robust materials.

Quantitative Data of Key Silphenylene Monomers

For ease of comparison, the following tables summarize the key physical and chemical properties of several common silphenylene monomers.

Table 1: Physical Properties of Common Silphenylene Monomers

| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | C₁₀H₁₈Si₂ | 194.42 | - | 213-214 | 0.874 | 1.502 |

| 1,4-Bis(hydroxydimethylsilyl)benzene | 2754-32-7 | C₁₀H₁₈O₂Si₂ | 226.42 | 133-136 | 289.6 | 1.02 | - |

| 1,4-Bis(chlorodimethylsilyl)benzene | 1078-97-3 | C₁₀H₁₆Cl₂Si₂ | 263.31 | 130-133 | 278.2 | 1.05 | - |

Data sourced from references[4][5][6][7][8][9]

Synthesis and Experimental Protocols

Silphenylene monomers can be synthesized through various established organometallic and condensation reactions. The choice of method depends on the desired functional groups on the silicon atoms.

Synthesis of 1,4-Bis(dimethylsilyl)benzene via Grignard Reaction

This method involves the reaction of a dihalobenzene with a chlorosilane in the presence of magnesium.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube.

-

Reagents: The flask is charged with magnesium turnings, a suitable solvent such as hexamethylphosphoramide (HMPA), 1,2-dichlorobenzene, and a catalytic amount of iodine.

-

Addition of Chlorosilane: The addition funnel is charged with freshly distilled chlorotrimethylsilane.

-

Reaction: The flask is heated to 70°C, and the chlorotrimethylsilane is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is heated to 100°C and stirred for 48 hours.

-

Workup: The reaction mixture is cooled and poured into a beaker containing a saturated sodium bicarbonate solution, diethyl ether, and ice.

-

Extraction and Purification: The solids and unreacted magnesium are removed by filtration. The aqueous phase is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield 1,2-bis(trimethylsilyl)benzene as a colorless liquid.[10]

Logical Workflow for Grignard Synthesis of a Silphenylene Monomer

Caption: Grignard synthesis of a silphenylene monomer.

Polymerization of Silphenylene Monomers

Silphenylene monomers are precursors to a variety of high-performance polymers. Common polymerization methods include polycondensation and hydrosilylation.

3.2.1. Polycondensation of this compound with Dichlorosilanes

This method is a classic approach to forming silphenylene-siloxane copolymers.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with this compound and a suitable solvent under an inert atmosphere.

-

Addition of Dichlorosilane: A dichlorosilane, such as dimethyldichlorosilane, is added dropwise to the solution at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature or elevated temperatures to drive the condensation reaction, which eliminates hydrochloric acid.

-

Purification: The resulting polymer is purified by precipitation in a non-solvent, followed by washing and drying under vacuum.

Signaling Pathway for Polycondensation

Caption: Polycondensation of silphenylene monomers.

3.2.2. Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as a vinyl group. This is a common method for cross-linking and curing.

Experimental Protocol:

-

Reaction Mixture: A vinyl-functionalized silphenylene polymer or oligomer is mixed with a hydride-functional silane or siloxane crosslinker.

-

Catalyst: A platinum catalyst, such as Karstedt's catalyst, is added to the mixture.

-

Curing: The mixture is typically heated to initiate the hydrosilylation reaction, leading to the formation of a cross-linked network. The curing time and temperature can be varied to control the final properties of the material.

Experimental Workflow for Hydrosilylation Curing

Caption: Hydrosilylation curing of silphenylene polymers.

Relevance to Drug Development Professionals

While silphenylene monomers are not directly used as active pharmaceutical ingredients, their unique properties make them relevant to the pharmaceutical and drug development industries in several key areas:

-

Analytical Applications: The high thermal stability and tunable selectivity of silphenylene-based polymers make them excellent stationary phases for gas chromatography (GC).[11][12][13][14] These advanced GC columns offer reduced column bleed at high temperatures, which is critical for the sensitive analysis of pharmaceutical compounds, including purity testing and metabolite identification.[11][12]

-

Medical Devices and Implants: The biocompatibility of silicones is well-established, and they are used extensively in medical devices.[15][16] Silphenylene-modified silicones, with their enhanced mechanical strength and durability, have the potential for use in long-term implantable devices where material stability is paramount. While specific biocompatibility data for silphenylene-containing polymers is an area for further research, the inherent properties of the siloxane backbone are favorable.[17][18][19][20]

-

Drug Delivery Systems: Although not a primary application to date, the ability to create well-defined polymer architectures with silphenylene monomers could be explored for novel drug delivery systems. The hydrophobic nature of the silphenylene units could be utilized in the encapsulation of hydrophobic drugs, and the robust nature of the polymer backbone could provide controlled release profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Silphenylene-Containing Siloxane Resins Exhibiting Strong Hydrophobicity and High Water Vapor Barriers [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 [chemicalbook.com]

- 5. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]

- 6. 1,4-Bis(chlorodimethylsilyl)benzene | 1078-97-3 [sigmaaldrich.com]

- 7. 1,4-BIS(DIMETHYLSILYL)BENZENE | [gelest.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound, tech | [gelest.com]

- 10. d-nb.info [d-nb.info]

- 11. Chromatographic properties of tetramethyl-p-silphenylene-dimethyl, diphenylsiloxane copolymers as stationary phases for gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Separation characteristics of phenyl-containing stationary phases for gas chromatography based on silarylene-siloxane copolymer chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]

- 16. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. saliterman.umn.edu [saliterman.umn.edu]

- 18. How Polysilane Reinforces Safe Design in Biomedical Devices? [eureka.patsnap.com]

- 19. Antibiofilm Property and Biocompatibility of Siloxane-Based Polymer Coatings Applied to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,4-Bis(hydroxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(hydroxydimethylsilyl)benzene is a versatile organosilicon compound with significant applications in materials science and synthetic chemistry. This technical guide provides an in-depth review of its synthesis, properties, and primary applications, with a focus on its role as a monomer in the production of silphenylene polymers and as a silicon nucleophile in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its use in research and development.

Introduction

This compound, also known as p-phenylenebis(dimethylsilanol), is an aromatic silanol compound with the chemical formula C10H18O2Si2. Its structure, featuring a central benzene ring functionalized with two hydroxydimethylsilyl groups at the para positions, imparts unique properties that make it a valuable building block in polymer chemistry and organic synthesis. The presence of the reactive hydroxyl groups on the silicon atoms allows for condensation reactions, leading to the formation of polysiloxanes with a rigid phenylene unit incorporated into the backbone. This enhances the thermal stability and mechanical properties of the resulting polymers. Furthermore, the silicon-hydroxyl bond can be activated for use in cross-coupling reactions, providing a pathway for the formation of carbon-carbon bonds.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2754-32-7 | [1] |

| Molecular Formula | C10H18O2Si2 | [1] |

| Molecular Weight | 226.42 g/mol | [1][] |

| Melting Point | 133-136 °C | [] |

| Boiling Point | 289.6 °C at 760 mmHg | [] |

| Density | 1.02 g/cm³ | [] |

| Appearance | White powder/crystals | |

| pKa | Approximately 13.91 ± 0.53 | [] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral characteristics are summarized below.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons on the silicon atoms and the aromatic protons of the benzene ring. The hydroxyl protons will also be present. |

| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons (with two distinct signals due to symmetry), and the carbon atoms of the benzene ring attached to the silicon atoms. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (silanol), Si-CH₃ bonds, and the aromatic C-H and C=C bonds of the benzene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: Specific peak data can be found in spectral databases such as ChemicalBook.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydrolysis of 1,4-bis(dimethylsilyl)benzene.[] This reaction can be catalyzed by various transition metals, with palladium on charcoal being a frequently cited catalyst.[3][4]

Experimental Protocol: Hydrolysis of 1,4-bis(dimethylsilyl)benzene

This protocol is adapted from procedures described for similar hydrolysis reactions.[3]

Materials:

-

1,4-bis(dimethylsilyl)benzene

-

Tetrahydrofuran (THF), dry

-

Deionized Water

-

5% Palladium on Charcoal (Pd/C)

-

Benzene (for recrystallization)

-

Argon or Nitrogen gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 1,4-bis(dimethylsilyl)benzene in dry THF.

-

In a separate flask, prepare a solution of deionized water in THF.

-

Add the 5% Pd/C catalyst to the solution of 1,4-bis(dimethylsilyl)benzene.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the water/THF solution dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at ambient temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Recrystallize the resulting crude product from benzene to yield pure this compound as colorless crystals.

Yield: A yield of up to 96% has been reported for this type of transformation.[]

Applications

Synthesis of Poly(silphenylene-siloxane)s

A primary application of this compound is as a monomer for the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) and its derivatives.[3][4] These polymers are known for their high thermal stability.

The following is a general procedure for the condensation polymerization of this compound.

Materials:

-

This compound

-

Toluene

-

Catalyst (e.g., a condensation catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and a Dean-Stark trap, dissolve this compound in toluene.

-

Add the condensation catalyst to the solution.

-

Heat the mixture to reflux and remove the water formed during the condensation reaction using the Dean-Stark trap.

-

Continue the reaction until the desired molecular weight is achieved, which can be monitored by viscosity measurements.

-

After the polymerization is complete, cool the reaction mixture and precipitate the polymer by adding a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can serve as an effective silicon nucleophile in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[5] This reaction forms a carbon-carbon bond between an organosilicon compound and an organic halide or triflate.

Signaling Pathways

Based on a comprehensive review of the scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are primarily in the fields of materials science and synthetic organic chemistry.

Conclusion

This compound is a valuable and versatile difunctional organosilicon monomer. Its synthesis via the hydrolysis of 1,4-bis(dimethylsilyl)benzene is a high-yielding and straightforward process. The resulting silanol finds significant use in the production of thermally stable poly(silphenylene-siloxane)s and as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The detailed information and protocols provided in this guide are intended to support further research and application of this important chemical compound.

References

An In-Depth Technical Guide to the Safety and Handling of 1,4-Bis(hydroxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 1,4-Bis(hydroxydimethylsilyl)benzene, a key intermediate in the synthesis of silphenylene polymers and a versatile silicon nucleophile in palladium-catalyzed cross-coupling reactions.[][2] This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₀H₁₈O₂Si₂ and a molecular weight of 226.42 g/mol .[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2754-32-7 | [][4] |

| Molecular Formula | C₁₀H₁₈O₂Si₂ | [3][4] |

| Molecular Weight | 226.42 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 133-136 °C | [5][6] |

| Boiling Point (Predicted) | 289.6 ± 36.0 °C | [5] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [5] |

| Flash Point | >110 °C | [5] |

| pKa (Predicted) | 13.91 ± 0.53 | [] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [][5] |

Hazard Identification and Classification

The primary hazard associated with this compound is serious eye irritation.[7] It may also cause skin and respiratory tract irritation.[7] The compound is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Signal Word: Warning[7]

Hazard Pictogram:

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection should be adopted when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[7] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] |

| Respiratory Protection | Use a NIOSH-certified dust and mist respirator (orange cartridge) or work in a well-ventilated area, preferably a chemical fume hood.[7] |

Handling Procedures

-

Avoid contact with skin and eyes.[7]

-

Do not breathe dust.[7]

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[7]

-

Emergency eye wash fountains and safety showers should be readily accessible in the immediate work area.[7]

Storage Conditions

-

Keep the container tightly closed.[7]

-

Store in a dry, cool, and well-ventilated place.[7]

-

Store away from heat, sparks, and open flames.[7]

-

Incompatible materials include strong oxidizers.[7]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.[7] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical advice/attention.[7] |

Accidental Release Measures

-

Evacuate unnecessary personnel.[7]

-

Equip cleanup crew with proper protection.[7]

-

Sweep or shovel spills into an appropriate container for disposal.[7]

-

Avoid generating dust.[7]

-

Prevent entry into sewers and public waters.[7]

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, foam, carbon dioxide, dry chemical.[7]

-

Fire hazard: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[7]

-

Firefighting instructions: Use water spray to cool exposed surfaces. Exercise caution when fighting any chemical fire.[7]

-

Protection during firefighting: Do not enter the fire area without proper protective equipment, including respiratory protection.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of 1,4-bis(dimethylsilyl)benzene.[]

Materials:

-

1,4-bis(dimethylsilyl)benzene

-

Water

-

A suitable solvent (e.g., tetrahydrofuran - THF)

-

Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0))

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 1,4-bis(dimethylsilyl)benzene in the solvent.

-

Add the palladium catalyst to the solution.

-

Slowly add an equimolar amount of water to the reaction mixture. A violent evolution of hydrogen gas may occur, requiring cooling of the reaction vessel.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or NMR.

-

Upon completion, the catalyst can be removed by filtration.

-

The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)

The determination of the eye irritation potential of a chemical is a critical safety assessment. The following is a generalized protocol based on the OECD Test Guideline 405.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, the other eye remaining untreated to serve as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose and Administration: A single dose of the test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is applied to the conjunctival sac of one eye. The eyelids are then held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Evaluation: The scores are evaluated to determine the overall irritation potential of the substance.

Toxicological Information

Acute Toxicity

-

Oral: Not classified as acutely toxic.[7]

-

Dermal: No data available.

-

Inhalation: May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea.[7]

Skin Corrosion/Irritation

May cause skin irritation.[7]

Serious Eye Damage/Irritation

Causes serious eye irritation.[7] The specific molecular mechanisms by which this compound causes eye irritation are not extensively documented. However, a generalized pathway for chemical eye irritants is depicted below.

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. The product may be incinerated. Avoid release to the environment.[7]

Conclusion

This compound is a valuable chemical intermediate with a primary hazard of serious eye irritation. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risks in a laboratory setting. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that appropriate engineering controls and personal protective equipment are in place.

References

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. US6274754B1 - Preparation of bis(3-aminopropyldimethylsilyl)benzene compounds - Google Patents [patents.google.com]

- 4. This compound, tech | [gelest.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,4-Bis(dimethylsilyl)benzene | 2488-01-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(hydroxydimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Bis(hydroxydimethylsilyl)benzene, a versatile organosilicon compound. Primarily utilized as an intermediate in the synthesis of silphenylene polymers and as a silicon nucleophile in palladium-catalyzed cross-coupling reactions, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[][2][3][4]

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.

| Physical Property | Value | Units |

| Melting Point | 133-136[][2][3] | °C |

| Density | 1.02[][2][3] | g/cm³ |

| Boiling Point | 289.6 (at 760 mmHg)[][2][3] | °C |

| Molecular Weight | 226.42[][5] | g/mol |

| Molecular Formula | C₁₀H₁₈O₂Si₂[][5] | - |

| Appearance | White powder[2][3] | - |

| Purity | 95%[][2][3] | % |

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties of this compound are outlined below. These protocols are based on established general methods for organic compounds.

1. Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for finding the melting point of a solid.[6][7][8]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or similar digital device) and capillary tubes are required.[7][8]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped to ensure the sample is compact.[9]

-

Procedure:

-

The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[8]

-

The sample is heated at a rapid rate initially to determine an approximate melting range.[6][8]

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 20°C below the approximate melting point.[9]

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For a pure compound, this range is typically narrow.[6][7]

-

2. Density Determination

The density of this compound can be determined using the displacement method with a non-reactive liquid, given its solid form at room temperature.

-

Apparatus: An analytical balance, a graduated cylinder or pycnometer, and a non-reactive liquid of known density in which the compound is insoluble.

-

Procedure:

-

A known mass of this compound is measured using an analytical balance.

-

A known volume of the non-reactive liquid is placed in the graduated cylinder.

-

The solid sample is carefully added to the liquid in the graduated cylinder, ensuring no loss of material.

-

The new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

-

The density is calculated by dividing the mass of the sample by the displaced volume.

-

Synthesis Pathway

This compound can be synthesized from 1,4-bis(dimethylsilyl)benzene.[] The following diagram illustrates the general synthetic workflow.

References